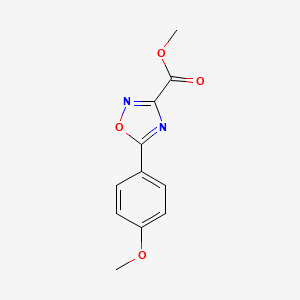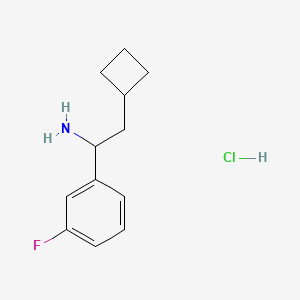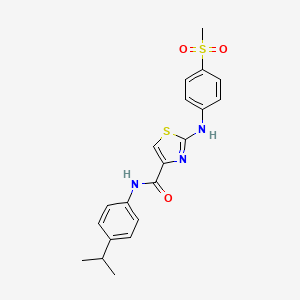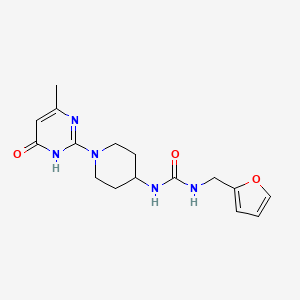![molecular formula C13H12ClNO3S B2489832 methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate CAS No. 339009-49-3](/img/structure/B2489832.png)
methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related carbamate compounds involves various chemical transformations. For instance, the preparation of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and its selenazole counterpart from corresponding amino derivatives highlights a method for generating carbamate derivatives with potential antitumor and antifilarial activities (Kumar et al., 1993). Another approach involves the alkylation of methyl-N-(4-hydroxyphenyl)carbamate leading to various substituted phenyl carbamates, demonstrating the versatility of carbamate synthesis techniques (Velikorodov, 2004).
Molecular Structure Analysis
The molecular structure and properties of carbamate derivatives have been extensively studied, with research focusing on the impact of substitution patterns on molecular conformation and bonding. For instance, the analysis of O-alkyl N-methoxycarbonyl thiocarbamates reveals insights into the conformation and hydrogen bonding patterns within these molecules, which are crucial for understanding their reactivity and interaction with biological targets (Vallejos et al., 2009).
Chemical Reactions and Properties
Carbamate compounds undergo a variety of chemical reactions, including alkylation, aminolysis, and reactions with electrophiles, to yield a range of functionalized derivatives. The synthesis of methyl-N-[4-(3-R-amino-2-hydroxypropoxy)phenyl]carbamates through aminolysis is one example of the chemical versatility of carbamates (Velikorodov, 2004). Additionally, the transformation of N-(chloromethyl) carbamates into α-aminated methyllithium via catalyzed lithiation highlights the potential for creating complex molecules from simple carbamate precursors (Ortiz et al., 1999).
Physical Properties Analysis
The physical properties of carbamates, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the crystal and molecular structure of methomyl, a carbamate insecticide, reveals insights into the planarity of the molecule and the weak hydrogen bonding between moieties, which can affect its physical state and reactivity (Takusagawa & Jacobson, 1977).
Chemical Properties Analysis
Carbamate compounds exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and the ability to form hydrogen bonds. The synthesis and reactivity of N-alkyl carbamoylimidazoles, for example, demonstrate the use of carbamates as substitutes for isocyanates in the formation of ureas, carbamates, and thiocarbamates (Duspara et al., 2012). These properties are crucial for designing carbamate-based molecules with desired biological or material properties.
科学的研究の応用
Antitumor Activity
Compounds similar to methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate have been investigated for their antitumor properties. For instance, a study on R17934-NSC 238159, which shares a similar chemical backbone, demonstrated effectiveness against several types of leukemia and solid tumors such as melanoma and lung carcinoma. The study highlighted the compound's potential for clinical application due to its low toxicity at therapeutically active doses, suggesting a promising avenue for cancer treatment research (Atassi & Tagnon, 1975).
Synthesis and Derivatives Exploration
Research on the synthesis and characterization of derivatives of such carbamates has provided insights into their potential applications. For example, the synthesis of multi-13C-labelled inhibitors of tubulin assembly, including variants of methyl N-(1H-benzimidazol-2-yl)carbamates with different substituents, was explored for their potential in disrupting tubulin assembly, a critical process in cancer cell division (Cheung, Chau, & Lacey, 1987). Another study focused on the synthesis of 2,4-disubstituted thiazoles and selenazoles, aiming at antitumor and antifilarial activities, demonstrating the versatility of carbamate derivatives in medicinal chemistry (Kumar et al., 1993).
Mechanistic Insights and Applications
Further research into carbamate derivatives of 3-aminothiophene showed electrophilic substitution reactions, providing foundational knowledge for the design of more effective derivatives with potential scientific and therapeutic applications (Brunett & McCarthy, 1968). Additionally, the study on bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo[2,1-a]isoquinolines and related compounds demonstrated in vivo activity against lymphocytic leukemia, showcasing the potential of these derivatives in developing new antileukemic treatments (Anderson et al., 1988).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl N-[3-[(4-chlorophenyl)methoxy]thiophen-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-17-13(16)15-12-11(6-7-19-12)18-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAHSLXOSUMVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=CS1)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2489750.png)

![2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2489752.png)

![3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2489754.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2489756.png)

![2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2489760.png)



![Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2489767.png)
![N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2489772.png)